molecular formula C10H12O B162398 3,4-Dimethylstyrene oxide CAS No. 1855-36-3

3,4-Dimethylstyrene oxide

Cat. No. B162398
CAS RN: 1855-36-3
M. Wt: 148.2 g/mol
InChI Key: GMFDVHPDGHUBBS-UHFFFAOYSA-N
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Description

3,4-Dimethylstyrene oxide is a chemical compound with the molecular formula C10H12O . It’s important to note that there seems to be some confusion in the literature, as some sources refer to a similar compound, 3,4-Dimethoxystyrene .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylstyrene oxide consists of a three-membered cyclic ether (an epoxide) and a phenyl ring with two methyl groups attached . The exact spatial arrangement of these groups could vary depending on the specific isomer of the compound.

Scientific Research Applications

Mutagenicity and Chemical Reactivity

3,4-Dimethylstyrene oxide has been studied for its mutagenic potencies and chemical reactivity, particularly in relation to its interaction with deoxyguanosine. Researchers found that the mutagenicity of 3,4-dimethylstyrene oxide may depend on a combination of different action mechanisms, suggesting its significant reactivity and potential as a mutagenic agent in bacterial test systems (Sugiura & Goto, 1981).

Catalytic Performance in Synthesis

In the context of physical chemistry experiment teaching, 3,4-dimethylstyrene oxide's derivatives have been explored for their catalytic performance in the synthesis of compounds like dimethyl carbonate. This application emphasizes its potential in educational settings for comprehensive training across various chemical disciplines (He De-hua, Shi Lei, & Ma Ying, 2006).

Carcinogenic Activities

Research on analogues of certain carcinogenic compounds, such as 2-acetyl-aminofluorene, includes studies on derivatives like 3,4-dimethylstyrene oxide. These studies help in understanding the variations in carcinogenic activities based on molecular alterations (Miller Ec & Miller Ja, 1949).

Nitrification Inhibition in Agriculture

The derivative 3,4-Dimethylpyrazole phosphate (DMPP), a variant of 3,4-dimethylstyrene oxide, has been investigated for its role as a nitrification inhibitor in agriculture. It shows promise in reducing nitrate leaching and potentially improving crop yields, thereby playing a significant role in sustainable agricultural practices (Zerulla et al., 2001).

Alkylation Activity

Studies have also focused on the alkylation activity of 3,4-dimethylstyrene oxide and its analogues, assessing their interactions with nucleophiles like guanosine. This research contributes to a deeper understanding of the compound's biochemical interactions and potential applications in biochemistry (Hemminki, Heinonen, & Vainio, 1981).

properties

IUPAC Name

2-(3,4-dimethylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-4-9(5-8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFDVHPDGHUBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939974
Record name 2-(3,4-Dimethylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)oxirane

CAS RN

1855-36-3
Record name 3,4-Dimethylstyrene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHYLSTYRENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9145C4U8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The procedure was based on methods described by Brandes and Jacobsen, (Tetrahedron Asym. 8:3927, 1997); and Kaufman (Syn. Commun. 23:473, 1993). A solution of trimethylsulfonium methylsulfate (3.95 g, 0.021 mol) in 8 mL water was added slowly to a biphasic mixture of 50% NaOH (20 mL), 3,4-dimethyl-benzaldehyde (1.34 g, 0.01 mmol), tetrabutylammonium bromide (0.025 g, 0.0782 mmol), and CH2Cl2 (26 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (50 mL) and diethyl ether (3×70 mL), then filtered to remove the solids. The aqueous layer was extracted with diethyl ether (3×70 mL), and the combined organic layers were washed with brine (50 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford the product 3,4-dimethylphenyl oxirane as a light yellow oil (1.15 g, yield 78%). TLC Rf=0.9 (1:2 EtOAc/Hexane); 1H NMR (300 MHz, CDCl3) δ 7.39 (s, 1H), 7.21 (d, 1H), 7.19 (s, 1H), 3.80 (m, 1H), 3.17 (m, 1H), 2.80 (m, 1H), 2.23 (s, 6H).
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Sugiura, S Yamanaka, S Fukasawa, M Goto - Chemosphere, 1978 - Elsevier
MATERIALS AND METHODS Materials: Styrene oxide was purchased from Tokyo Kasei Kogyo Co.(Tokyo). 3, 4-Dimethyl-, E-methyl-, m-methyl-, m-methoxy-,~-bromo-and m-chloro-…
Number of citations: 18 www.sciencedirect.com
K Sugiura, M Goto - Chemico-biological interactions, 1981 - Elsevier
The reaction products of deoxyguanosine with 3,4-dimethyl-, p-methyl-, m-methyl-, m-methoxy-, p-bromo-, m-chloro- and unsubstituted styrene oxide were isolated and characterized. …
Number of citations: 68 www.sciencedirect.com
RM Laird, RE Parker - Journal of the American Chemical Society, 1961 - ACS Publications
Rate constantsat three temperatures have been determined for the first reactions of benzylamine with m-chloro-, m-methoxy-, w-methyl-, m-trifluoromethyl-and 3, 4-dimethylstyrene …
Number of citations: 44 pubs.acs.org
K Sugiura, A Maeda, M Goto - Chemosphere, 1979 - Elsevier
MATERIALS AND METHODS Cell line and culture The cell line used was the V-79 strain of Chinese hamster lung cells (6). The culture medium was Eagle's Minimal Essential Medium (…
Number of citations: 8 www.sciencedirect.com
DL Whalen - Advances in Physical Organic Chemistry, 2005 - books.google.com
The epoxide functional group has played very important and versatile roles in organic synthesis, and a number of early review articles on their reactions have been published. 1, 2 …
Number of citations: 58 books.google.com
TR Stouch, PC Jurs - Environmental health perspectives, 1985 - ehp.niehs.nih.gov
Often a compound's biological activity is determined by complex relationships between its structural components. Such a relationship often can only be adequately described and …
Number of citations: 28 ehp.niehs.nih.gov
DJ BRUSICK, VF SIMMON, HS ROSENKRANZ - Mutation Research, 1980 - academia.edu
The methodology and status of the Escherichia coli WP2 reverse mutation system as it applies to chemical screening were reviewed using the available published literature. 163 …
Number of citations: 0 www.academia.edu

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